molecular formula C9H16ClNO2 B6221479 (2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride CAS No. 2757961-43-4

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride

Cat. No. B6221479
CAS RN: 2757961-43-4
M. Wt: 205.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride, also known as (2S)-2-amino-6,6-dimethylhept-4-ynoic acid HCl or (2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride salt, is a derivative of the amino acid glutamate. It is a chiral amino acid, meaning it has two different configurations, and is used in a variety of biochemical and physiological studies.

Scientific Research Applications

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride has been used in scientific research to investigate the biochemical and physiological effects of the glutamate receptor. It has been used in studies of the glutamate-mediated signal transduction pathways and in the development of drugs that modulate glutamate receptor activity. It has also been used in studies of the structure and function of the glutamate receptor, as well as in studies of the mechanism of action of glutamate receptor agonists and antagonists.

Mechanism of Action

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride binds to the glutamate receptor, resulting in the activation of the receptor. This leads to an increase in intracellular calcium levels, which in turn triggers a cascade of biochemical and physiological effects. The exact mechanism of action is still unclear, but it is thought to involve the activation of second messenger systems, such as protein kinases and phosphatases, and the regulation of gene expression.
Biochemical and Physiological Effects
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of glutamate receptors, resulting in changes in the release of neurotransmitters, such as glutamate, GABA, and dopamine. It has also been shown to modulate the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases, and to regulate gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using (2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride in laboratory experiments is that it is a relatively stable compound, making it easy to store and handle. It is also relatively inexpensive, making it a cost-effective option for research. The main limitation of using (2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride in laboratory experiments is that it is not a potent agonist of the glutamate receptor, so it may not be suitable for all research applications.

Future Directions

The future directions of research into (2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride include further investigation of its mechanism of action, its effects on signal transduction pathways, its effects on gene expression, and its potential therapeutic applications. Additionally, further research is needed to identify more potent agonists of the glutamate receptor that can be used in laboratory experiments. Finally, further research is needed to explore the potential of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride as a therapeutic agent for neurological disorders.

Synthesis Methods

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride can be synthesized from the reaction of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid with hydrochloric acid. The reaction is conducted in aqueous solution and the product is isolated by crystallization. The hydrochloric acid is added slowly to the reaction mixture to ensure complete conversion of the amino acid to the hydrochloride salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2-butene", "methylmagnesium bromide", "acetylene", "sodium amide", "2-bromo-6,6-dimethylheptanoic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with methylmagnesium bromide to form 2-methyl-2-butanol.", "Step 2: Acetylene is reacted with sodium amide to form sodium acetylide.", "Step 3: Sodium acetylide is reacted with 2-bromo-6,6-dimethylheptanoic acid to form (2S)-2-amino-6,6-dimethylhept-4-ynoic acid.", "Step 4: The resulting compound is then treated with hydrochloric acid to form (2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride." ] }

CAS RN

2757961-43-4

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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